molecular formula C9H10BrNO B13663572 2-Amino-3-bromo-4,5-dimethylbenzaldehyde

2-Amino-3-bromo-4,5-dimethylbenzaldehyde

Cat. No.: B13663572
M. Wt: 228.09 g/mol
InChI Key: HOJBVRSDAFLJAN-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-4,5-dimethylbenzaldehyde is an organic compound with the molecular formula C9H10BrNO It is a derivative of benzaldehyde, featuring an amino group at the second position, a bromine atom at the third position, and two methyl groups at the fourth and fifth positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-bromo-4,5-dimethylbenzaldehyde typically involves multi-step reactions One common method starts with the bromination of 4,5-dimethylbenzaldehyde to introduce the bromine atom at the third positionThe reaction conditions often involve the use of solvents like ethanol and reagents such as bromine and ammonia .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques ensures the production of high-quality compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-bromo-4,5-dimethylbenzaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-3-bromo-4,5-dimethylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-bromo-4,5-dimethylbenzaldehyde involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the function of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3,5-dibromobenzaldehyde: Similar structure but with an additional bromine atom.

    4-Bromo-3,5-dimethylbenzaldehyde: Lacks the amino group.

    2-Amino-4,5-dimethylbenzaldehyde: Lacks the bromine atom.

Uniqueness

2-Amino-3-bromo-4,5-dimethylbenzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a bromine atom allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

2-amino-3-bromo-4,5-dimethylbenzaldehyde

InChI

InChI=1S/C9H10BrNO/c1-5-3-7(4-12)9(11)8(10)6(5)2/h3-4H,11H2,1-2H3

InChI Key

HOJBVRSDAFLJAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)Br)N)C=O

Origin of Product

United States

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